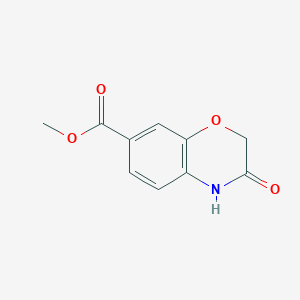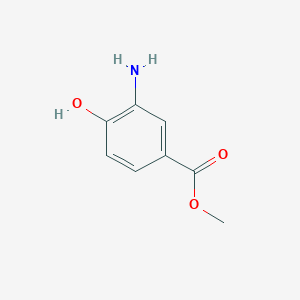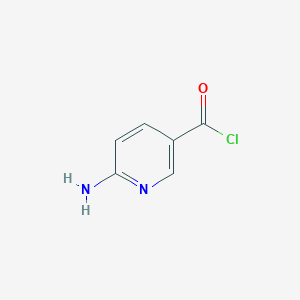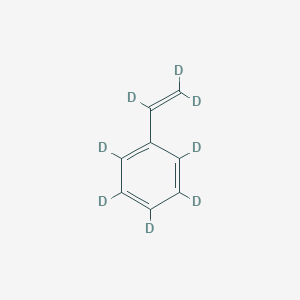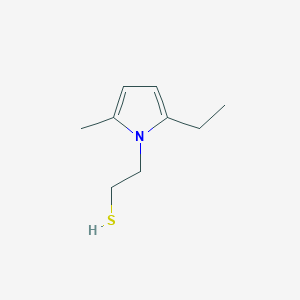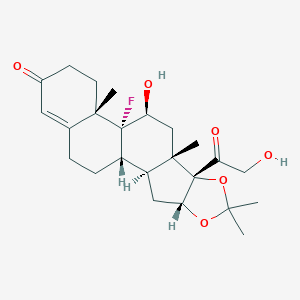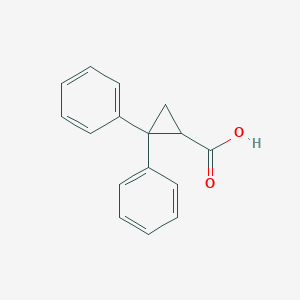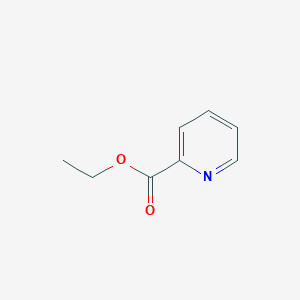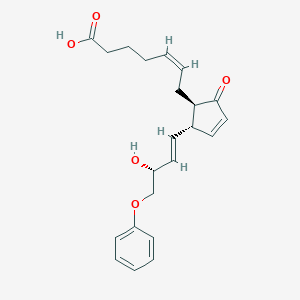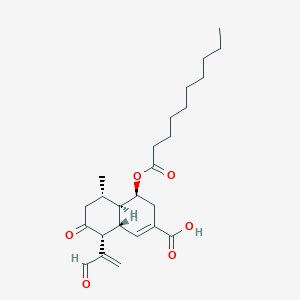
1-O-Decanoylpanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Decanoylpanal, also known as decanal, is a natural aldehyde found in fruits, vegetables, and essential oils. It is a ten-carbon straight-chain aldehyde with a strong, fruity odor. This compound has gained attention in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-O-Decanoylpanal is not fully understood. However, it is believed that it acts by disrupting the cell membrane of microorganisms and cancer cells, leading to cell death. Decanal has also been shown to inhibit the growth of fungi by disrupting the cell wall.
Effets Biochimiques Et Physiologiques
Decanal has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in food preservation. Additionally, 1-O-Decanoylpanal has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Recent studies have also shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-O-Decanoylpanal in lab experiments is its natural origin, making it a potentially safer alternative to synthetic chemicals. Additionally, 1-O-Decanoylpanal is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-O-Decanoylpanal in lab experiments is its strong odor, which may interfere with other experiments or make it difficult to work with.
Orientations Futures
There are many potential future directions for research on 1-O-Decanoylpanal. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of 1-O-Decanoylpanal and its potential as a cancer treatment. Additionally, research on the use of 1-O-Decanoylpanal in food preservation and pest control could lead to more sustainable and natural alternatives to synthetic chemicals.
Méthodes De Synthèse
1-O-Decanoylpanal can be synthesized by the oxidation of decanol using various oxidizing agents such as potassium permanganate, chromic acid, and Jones reagent. The reaction yields 1-O-Decanoylpanal and water as products. The purity of 1-O-Decanoylpanal can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
1-O-Decanoylpanal has been used in various scientific research studies for its antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use in food preservation and flavor enhancement. Additionally, recent studies have shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
154381-70-1 |
|---|---|
Nom du produit |
1-O-Decanoylpanal |
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4S,4aR,5S,8R,8aS)-4-decanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-4-5-6-7-8-9-10-11-22(28)31-21-14-18(25(29)30)13-19-23(17(3)15-26)20(27)12-16(2)24(19)21/h13,15-16,19,21,23-24H,3-12,14H2,1-2H3,(H,29,30)/t16-,19+,21-,23-,24+/m0/s1 |
Clé InChI |
VCPVUAOJECJROT-LDSRHLQJSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Synonymes |
1-O-decanoylpanal PS-A lucif |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



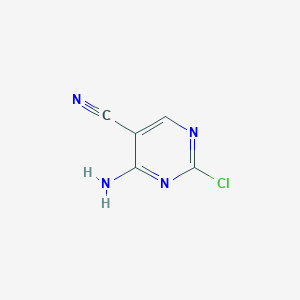
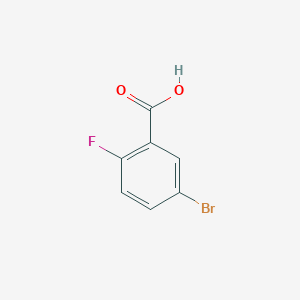
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
